molecular formula C16H13ClN2O2S2 B2375013 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 313404-47-6

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2375013
CAS No.: 313404-47-6
M. Wt: 364.86
InChI Key: UPZVWWKGVSOWRZ-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that contains a thiazole ring and a thiophene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance. Another method involves the use of microwave irradiation to accelerate the reaction process .

Chemical Reactions Analysis

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .

Comparison with Similar Compounds

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c1-9-7-10(3-4-12(9)21-2)11-8-22-16(18-11)19-15(20)13-5-6-14(17)23-13/h3-8H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZVWWKGVSOWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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